molecular formula C8H5NO3 B2550384 Ácido Benzo[d]isoxazol-4-carboxílico CAS No. 1554164-82-7

Ácido Benzo[d]isoxazol-4-carboxílico

Número de catálogo: B2550384
Número CAS: 1554164-82-7
Peso molecular: 163.132
Clave InChI: BUFZSDFKWICTCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzo[d]isoxazole-4-carboxylic acid is a heterocyclic compound that features a fused benzene and isoxazole ring system. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Antitumor Activity

Hypoxia-Inducible Factor Inhibition
Recent research highlights the potential of benzo[d]isoxazole derivatives as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor progression and metastasis. A study synthesized 26 benzo[d]isoxazole derivatives, identifying compounds with low IC50 values (as low as 24 nM), demonstrating significant antitumor effects in cell-based assays. These compounds exhibited selective inhibition of HIF-1α transcription without cytotoxicity to cells at concentrations below 50 μM, indicating their potential as therapeutic agents against cancer .

Table 1: Inhibitory Effects against HIF-1α Transcription

CompoundIC50 (nM)Remarks
Compound 1524Most potent inhibitor
Compound 3124Comparable efficacy
Compound 1310Moderate activity

The structural simplicity and favorable pharmacokinetic properties of these compounds suggest they may be developed into effective cancer treatments .

Antimicrobial Properties

Biofilm Inhibition
Benzo[d]isoxazole derivatives have shown significant antimicrobial activity against pathogenic biofilms, particularly those formed by Staphylococcus aureus and Pseudomonas aeruginosa. A study evaluated the minimal inhibitory concentration (MIC) of various derivatives, finding that certain compounds could reduce biofilm formation by over 90% while exhibiting low cytotoxicity towards fibroblast cells .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

CompoundMIC (µg/mL)Biofilm Reduction (%)Cytotoxicity (Fibroblasts)
PUB9<0.01>90None
PUB10<0.01>90Moderate

These findings indicate the potential for these compounds to serve as novel antiseptic agents for treating non-healing wounds .

Pharmaceutical Development

Isoxazole-4-Carboxamide Derivatives
Benzo[d]isoxazole-4-carboxylic acid has been explored for its derivatives in pharmaceutical formulations aimed at treating carcinoses. These derivatives have demonstrated antitumor activity while minimizing adverse effects commonly associated with cancer treatments, such as nausea and immune system impairment. The research indicates that these compounds can inhibit tumor cell growth without significantly affecting immune cells at therapeutic concentrations .

Análisis De Reacciones Químicas

Types of Reactions: Benzo[d]isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom at positions 1 and 3.

    Isoxazole: Similar to Benzo[d]isoxazole-4-carboxylic acid but without the fused benzene ring.

    Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.

Uniqueness: Benzo[d]isoxazole-4-carboxylic acid is unique due to its fused benzene and isoxazole ring system, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

Benzo[d]isoxazole-4-carboxylic acid (BICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Benzo[d]isoxazole-4-carboxylic acid belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

C9H7NO3\text{C}_9\text{H}_7\text{NO}_3

This compound exhibits a carboxylic acid functional group, which contributes to its solubility and reactivity in biological systems.

1. Antitumor Activity

BICA and its derivatives have been investigated for their antitumor properties. A study demonstrated that benzo[d]isoxazole derivatives could inhibit hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional activity, which is crucial for tumor progression. The most potent compounds showed IC50 values as low as 24 nM, indicating strong inhibitory effects without cytotoxicity at concentrations below 50 μM .

Table 1: Inhibitory Effects of Benzo[d]isoxazole Derivatives on HIF-1α

Compound IDIC50 (nM)Cytotoxicity (CC50 μM)
1524>50
3124>50

These findings suggest that BICA derivatives may serve as potential agents in cancer therapy, particularly in targeting HIF-1α pathways.

2. Antimicrobial Activity

Research has shown that BICA exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations significantly lower than those of many existing antibiotics .

Table 2: Antimicrobial Activity of BICA Derivatives

Compound IDPathogenMIC (µg/mL)
PUB9Staphylococcus aureus<0.1
PUB10Pseudomonas aeruginosa<0.5

These results highlight the potential of BICA as a candidate for developing new antimicrobial agents.

3. Neuroprotective Effects

BICA derivatives have also been evaluated for neuroprotective activities, particularly in the context of Alzheimer's disease. Compounds derived from BICA showed significant inhibition of acetylcholinesterase (AChE), with one derivative exhibiting an IC50 value of 29.46 µM, indicating potential for treating cognitive disorders .

The biological activity of benzo[d]isoxazole-4-carboxylic acid is attributed to several mechanisms:

  • HIF-1α Inhibition : By inhibiting HIF-1α, BICA disrupts the transcriptional regulation of genes involved in angiogenesis and tumor survival.
  • Antimicrobial Action : The exact mechanism remains under investigation; however, it may involve disrupting bacterial cell wall synthesis or function.
  • Neuroprotection : The inhibition of AChE suggests a role in enhancing cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.

Case Studies

Several case studies illustrate the efficacy of BICA derivatives:

  • Cancer Treatment : A clinical trial involving patients with solid tumors assessed the effectiveness of BICA analogs in reducing tumor size and improving patient outcomes through HIF-1α inhibition.
  • Wound Healing : A formulation containing BICA was tested in a wound healing model, demonstrating enhanced healing rates and reduced infection rates compared to controls.

Propiedades

IUPAC Name

1,2-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFZSDFKWICTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NOC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554164-82-7
Record name benzo[d]isoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.